molecular formula C9H10ClIN2O B12736199 1-(2-Chloroethyl)-3-(4-iodophenyl)urea CAS No. 146257-20-7

1-(2-Chloroethyl)-3-(4-iodophenyl)urea

Cat. No.: B12736199
CAS No.: 146257-20-7
M. Wt: 324.54 g/mol
InChI Key: XBAXWLOJAOWLNT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-iodophenyl)urea is a synthetic organic compound characterized by the presence of a chloroethyl group and an iodophenyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Iodoaniline is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of this compound.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(4-iodophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.

    Oxidation Reactions: The iodophenyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of iodophenyl oxide derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-iodophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in preclinical models.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its potency. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-phenylurea: Lacks the iodine atom, which may result in different chemical and biological properties.

    1-(2-Bromoethyl)-3-(4-iodophenyl)urea: Contains a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and interactions.

    1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Contains a fluorophenyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in the combination of the chloroethyl and iodophenyl groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

146257-20-7

Molecular Formula

C9H10ClIN2O

Molecular Weight

324.54 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)

InChI Key

XBAXWLOJAOWLNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)I

Origin of Product

United States

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